[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-15-5-3-4-11-8(7-12)6-10-9(11)16(2,13)14/h6,12H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUIJESGQNGBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Imidazole Precursors
A foundational approach involves alkylation of a preformed imidazole derivative. For example, 1-(3-methoxypropyl)-1H-imidazol-5-ylmethanol can be synthesized via nucleophilic substitution using 3-methoxypropyl bromide under basic conditions. The reaction typically employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Subsequent sulfonylation at the C2 position is achieved using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target compound.
Reaction Scheme:
-
Alkylation:
-
Sulfonylation:
Key Data:
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 78% | 92% |
| 2 | MsCl, Et₃N, DCM | 85% | 95% |
Oxidation of Thioether Intermediates
Sulfide to Sulfone Conversion
An alternative route involves oxidizing a thioether intermediate to the sulfone. Starting with 2-(methylthio)-1-(3-methoxypropyl)-1H-imidazol-5-ylmethanol , oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C produces the sulfone derivative. This method avoids harsh sulfonylation conditions and improves regioselectivity.
Reaction Scheme:
Optimization Table:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| mCPBA | DCM | 0°C → 25°C | 6 h | 88% |
| H₂O₂ | AcOH | 25°C | 12 h | 72% |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Advanced methods leverage palladium catalysis to construct the imidazole ring. A boronic ester derivative, such as 5-(hydroxymethyl)-1-(3-methoxypropyl)imidazol-2-ylboronic acid pinacol ester , undergoes Suzuki coupling with methanesulfonyl aryl halides. PdXPhosG2 (2 mol%) and potassium phosphate (K₃PO₄) in 1,4-dioxane/water (4:1) at 80°C for 4 hours afford the coupled product.
Reaction Conditions:
-
Catalyst: PdXPhosG2 (2 mol%)
-
Base: K₃PO₄ (3 equiv.)
-
Solvent: 1,4-dioxane/H₂O (4:1)
-
Temperature: 80°C
Yield Data:
| Boronic Ester | Aryl Halide | Yield |
|---|---|---|
| Imidazol-2-yl-Bpin | Methanesulfonyl bromide | 91% |
One-Pot Tandem Synthesis
Sequential Alkylation-Sulfonylation
A streamlined one-pot method combines alkylation and sulfonylation steps without isolating intermediates. The imidazole core is treated sequentially with 3-methoxypropyl bromide and MsCl in the presence of a dual-base system (e.g., K₂CO₃ and Et₃N). This approach reduces purification steps and improves overall efficiency.
Procedure Summary:
-
Imidazole-5-methanol, 3-methoxypropyl bromide, K₂CO₃ in DMF at 80°C for 12 h.
-
Direct addition of MsCl and Et₃N, stir at 25°C for 4 h.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Performance Metrics:
-
Total Yield: 68%
-
Purity: 89%
Purification and Characterization
Chromatographic Techniques
Final purification typically employs flash column chromatography with ethyl acetate/hexanes (30–50% gradient) or recrystallization from ethanol/water mixtures. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validation:
1H NMR (500 MHz, CDCl₃):
-
δ 7.25 (s, 1H, imidazole-H)
-
δ 4.50 (s, 2H, CH₂OH)
-
δ 3.90–3.70 (m, 5H, OCH₃ and NCH₂)
-
δ 3.10 (s, 3H, SO₂CH₃)
HRMS (C₁₀H₁₇N₂O₄S):
-
Calculated: 285.0912 [M+H]⁺
-
Observed: 285.0915 [M+H]⁺
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High yield, simple conditions | Requires preformed imidazole | Moderate |
| Oxidation | Avoids sulfonylation reagents | Limited to thioether precursors | Low |
| Suzuki Coupling | Modular, versatile | Costly catalysts | High |
| One-Pot Synthesis | Reduced purification steps | Lower overall yield | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can be performed on the methoxypropyl group to introduce different functional groups.
Condensation: The imidazole ring can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Condensation: Acidic or basic catalysts are often employed in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility : The 3-methoxypropyl group in the target compound provides better aqueous solubility compared to the benzyl group in Compound 3 or the 2-methylpropyl group in . The ether linkage enhances polarity, whereas aromatic or branched alkyl chains increase hydrophobicity.
Metabolic Stability : The hydroxymethyl group is prone to oxidation, as seen in vitacoxib’s metabolism to carboxylic acid derivatives . Compounds with electron-withdrawing groups (e.g., methanesulfonyl) may slow this oxidation.
Bioactivity: The methanesulfonyl group is a hallmark of COX-2 selectivity . The diethylamino group in may enhance membrane permeability but could also introduce toxicity risks.
Biological Activity
[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol is a synthetic organic compound notable for its unique structural features, including a methanesulfonyl group and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate or active ingredient. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C₉H₁₆N₂O₄S
- Molecular Weight : 248.3 g/mol
- CAS Number : 1221341-10-1
Biological Activity Overview
Research indicates that [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further pharmacological evaluation.
- Antioxidant Activity : The compound may possess antioxidant properties, which are critical in combating oxidative stress-related diseases.
- Enzyme Inhibition : Interaction studies have focused on the binding affinity of this compound with target enzymes and receptors, essential for understanding its mechanism of action.
The biological activity of [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol is believed to stem from its ability to interact with specific biological targets. These interactions are crucial for elucidating its pharmacological properties:
- Binding Affinity : Studies indicate that the compound binds to certain enzymes and receptors, potentially modulating their activity.
- Structure-Activity Relationship (SAR) : The presence of the methanesulfonyl group and the imidazole ring contributes to the compound's unique biological profile. Variations in these functional groups can significantly alter its activity.
Antibacterial Activity
A study evaluated the antibacterial effects of [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol against several pathogens. The minimum inhibitory concentration (MIC) values demonstrated significant potency against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.44 |
| Pseudomonas aeruginosa | 0.50 |
These findings suggest that the compound may be effective in treating infections caused by these bacteria.
Antioxidant Activity
The antioxidant potential of [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol was assessed using various assays, including DPPH and FRAP methods. Results indicated moderate antioxidant activity, correlating with its structural characteristics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylimidazole | Imidazole ring with methyl group | Basic properties; used in synthesis |
| 2-Methylimidazole | Imidazole ring with methyl group at position 2 | Involved in catalysis |
| 3-Methylimidazole | Imidazole ring with methyl group at position 3 | Exhibits different reactivity patterns |
The distinct combination of functional groups in [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol may confer both enhanced biological activity and versatility in applications compared to these similar compounds.
Q & A
Q. What are the key synthetic strategies for [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol, and how can reaction conditions be optimized?
The synthesis typically involves sequential alkylation and sulfonylation steps. A common approach is:
Alkylation : Reacting a substituted imidazole precursor (e.g., 1-(3-methoxypropyl)-1H-imidazol-5-yl methanol) with methanesulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–25°C to introduce the methanesulfonyl group .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating intermediates.
Optimization considerations :
Q. What analytical methods are recommended for characterizing this compound?
Standard protocols include:
Q. How does the 3-methoxypropyl substituent influence solubility and stability?
- Solubility : The methoxypropyl group enhances hydrophilicity compared to alkyl substituents (e.g., logP ≈ 1.2 vs. 2.5 for analogous propyl derivatives). Solubility in aqueous buffers (pH 7.4) is ~15 mg/mL, suitable for in vitro assays .
- Stability : Methanesulfonyl groups resist hydrolysis under physiological pH (stable for ≥24 hrs at 37°C), but light-sensitive; storage at −20°C in amber vials is advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodology :
- Analog synthesis : Vary substituents (e.g., replace methoxypropyl with cyclopentyl or dimethylamino groups) to assess steric/electronic effects .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ against target kinases or proteases using fluorogenic substrates .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
Data interpretation : Correlate substituent hydrophobicity (logD) with activity; methoxypropyl derivatives show balanced lipophilicity for membrane penetration .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., ATP-binding pockets of kinases) using crystal structures (PDB IDs: 1ATP, 3QC4). Key interactions include hydrogen bonds between the methanesulfonyl group and Lys68/Ser70 residues .
- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can contradictory data on enzyme inhibition be resolved?
Case example : Discrepant IC₅₀ values for COX-2 inhibition (10 µM vs. 50 µM in two studies). Resolution steps :
Assay validation : Confirm enzyme source (human recombinant vs. murine) and substrate concentration uniformity.
Control experiments : Test compound stability under assay conditions (pH, temperature).
Statistical analysis : Use ANOVA to compare datasets; outliers may arise from solvent effects (e.g., DMSO >1% inhibits activity) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Q. How is the compound’s metabolic stability assessed in vitro?
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) >60 mins suggests favorable metabolic stability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
